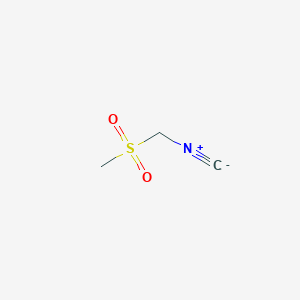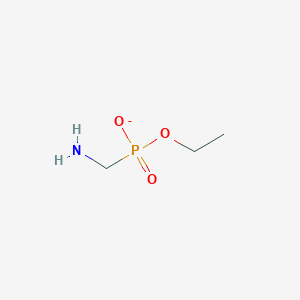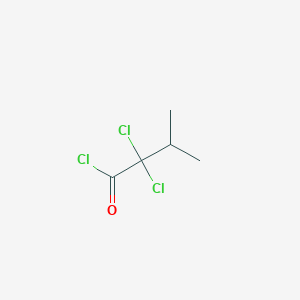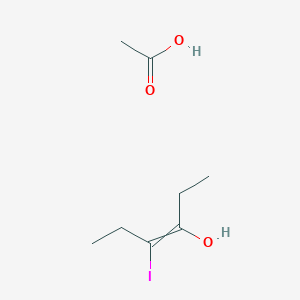
Acetic acid;4-iodohex-3-en-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;4-iodohex-3-en-3-ol is a chemical compound with the molecular formula C8H15IO2 It is a derivative of acetic acid and contains an iodine atom attached to a hexenol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;4-iodohex-3-en-3-ol typically involves the iodination of hex-3-en-3-ol followed by esterification with acetic acid. The reaction conditions often require the presence of a catalyst and controlled temperature to ensure the desired product is obtained. For example, the iodination can be carried out using iodine and a suitable oxidizing agent, while the esterification may involve the use of an acid catalyst such as sulfuric acid.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;4-iodohex-3-en-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the iodine atom to a less reactive group, such as a hydrogen atom.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
Acetic acid;4-iodohex-3-en-3-ol has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be utilized in the study of biological pathways and mechanisms, particularly those involving iodine-containing compounds.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of acetic acid;4-iodohex-3-en-3-ol involves its interaction with molecular targets through its functional groups. The iodine atom can participate in halogen bonding, while the hydroxyl and acetic acid groups can form hydrogen bonds and other interactions. These interactions can influence the compound’s reactivity and its effects on biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetic acid;4-bromohex-3-en-3-ol: Similar structure but with a bromine atom instead of iodine.
Acetic acid;4-chlorohex-3-en-3-ol: Contains a chlorine atom instead of iodine.
Acetic acid;4-fluorohex-3-en-3-ol: Contains a fluorine atom instead of iodine.
Uniqueness
Acetic acid;4-iodohex-3-en-3-ol is unique due to the presence of the iodine atom, which imparts distinct chemical properties such as higher reactivity and the ability to participate in specific types of interactions. This makes it valuable for applications that require these unique characteristics.
Propriétés
Numéro CAS |
112701-53-8 |
|---|---|
Formule moléculaire |
C8H15IO3 |
Poids moléculaire |
286.11 g/mol |
Nom IUPAC |
acetic acid;4-iodohex-3-en-3-ol |
InChI |
InChI=1S/C6H11IO.C2H4O2/c1-3-5(7)6(8)4-2;1-2(3)4/h8H,3-4H2,1-2H3;1H3,(H,3,4) |
Clé InChI |
CGIIILYSINQCKG-UHFFFAOYSA-N |
SMILES canonique |
CCC(=C(CC)I)O.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



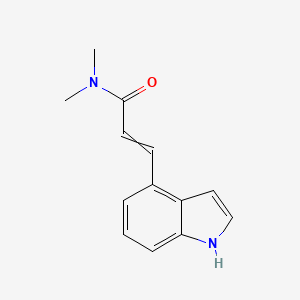
![Octanal, 8-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14294019.png)

![Silane, trimethyl[[1-(1-methylethoxy)ethenyl]oxy]-](/img/structure/B14294032.png)


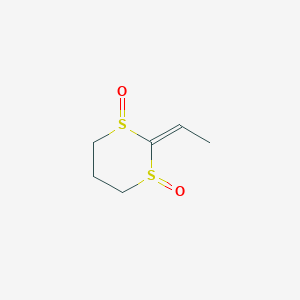
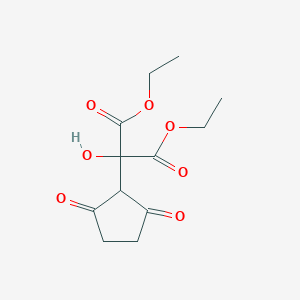
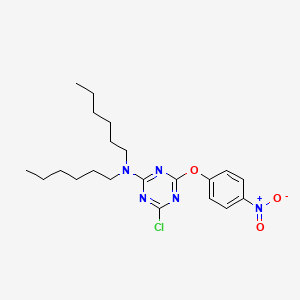
![2,3,20,23,27-Pentahydroxy-6-methoxy-4-methyl-18,25-dioxo-15-azaheptacyclo[14.12.0.02,7.03,14.08,13.017,26.019,24]octacosa-1(28),5,8,10,12,16,19,21,23,26-decaene-5-carboxylic acid](/img/structure/B14294052.png)
